N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N'-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxyphenyl group linked via a hydroxyethyl chain and a 3-(trifluoromethyl)phenyl moiety. The ethanediamide backbone (N,N′-substituted oxalamide) provides structural rigidity and hydrogen-bonding capacity, while the substituents modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5/c1-28-15-7-6-11(8-16(15)29-2)14(25)10-23-17(26)18(27)24-13-5-3-4-12(9-13)19(20,21)22/h3-9,14,25H,10H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTLBYMWFPAKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate, which is then further reacted with a trifluoromethyl-substituted aromatic compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy and trifluoromethyl groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Ethanediamide Derivatives
Key Observations :
- The 3,4-dimethoxyphenyl group contrasts with difluorophenyl () or dihydroindolyl () moieties, suggesting divergent electronic and steric effects.
- Compared to benzamide derivatives (), the ethanediamide backbone may enhance hydrogen-bonding interactions with biological targets.
Physicochemical and Pharmacological Properties
Table 2: Inferred Properties Based on Structural Analogues
Key Insights :
- The trifluoromethyl group in the target compound and benzamide () enhances metabolic stability but increases lipophilicity compared to thienyl () or hydroxyethyl analogs.
- The 3,4-dimethoxy groups may improve membrane permeability relative to difluorophenyl () but reduce solubility compared to hydroxyethyl-containing derivatives.
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 421.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The trifluoromethyl group may enhance lipophilicity, allowing better penetration through cellular membranes and interaction with membrane-bound receptors.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could contribute to cellular protection against oxidative stress.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence supporting its neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of neuroinflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production | |
| Neuroprotective | Protects against neuroinflammation |
Case Studies
-
Anticancer Efficacy :
- In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study concluded that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity.
-
Inflammatory Response :
- A model of acute inflammation was used to assess the anti-inflammatory effects. Administration of the compound significantly decreased levels of TNF-alpha and IL-6 in serum compared to controls, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection :
- In a murine model of Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test. This suggests potential therapeutic applications in neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
